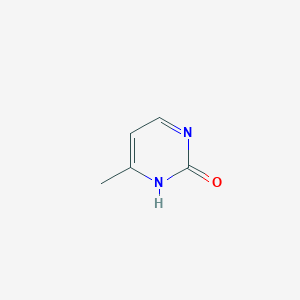
1,4-Cyclooctadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclooctadiene (COD) is a cyclic hydrocarbon with the molecular formula C8H12. It is a colorless liquid with a boiling point of 144 °C and a melting point of -46 °C. COD is widely used in organic chemistry as a ligand for transition metal catalysts and as a precursor to various chemicals, including cyclooctene, cyclooctene oxide, and cyclooctanone.
Mechanism of Action
The mechanism of action of 1,4-Cyclooctadiene as a ligand for transition metal catalysts is complex and depends on the specific metal ion and reaction conditions. In general, the this compound ligand coordinates to the metal ion through its two double bonds, forming a stable complex. The this compound ligand can also act as a chelating ligand, coordinating to the metal ion through both double bonds and one of the carbon atoms in the ring.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound can be toxic to aquatic organisms at high concentrations. It is also a skin irritant and can cause respiratory irritation if inhaled. Therefore, proper safety precautions should be taken when handling this compound in the laboratory.
Advantages and Limitations for Lab Experiments
The advantages of using 1,4-Cyclooctadiene as a ligand for transition metal catalysts include its high stability, versatility, and low cost. The this compound ligand is also easily synthesized and readily available in large quantities. However, the use of this compound in catalytic reactions can be limited by its steric bulk, which can hinder its coordination to the metal ion and affect the reaction rate and selectivity.
Future Directions
There are several future directions for research on 1,4-Cyclooctadiene. One area of interest is the development of new transition metal complexes using this compound as a ligand for catalytic reactions. Another area of research is the synthesis of novel compounds using this compound as a precursor, including cyclic ethers and ketones. Further studies on the toxicity and environmental impact of this compound are also needed to ensure its safe use in laboratory experiments.
Conclusion
In conclusion, this compound is a versatile and widely used ligand for transition metal catalysts in organic chemistry. Its stability, versatility, and low cost make it an attractive option for a variety of catalytic reactions. However, its steric bulk can limit its use in certain reactions. Further research is needed to explore the full potential of this compound in catalytic reactions and to ensure its safe use in laboratory experiments.
Synthesis Methods
The most common method of synthesizing 1,4-Cyclooctadiene is through the Diels-Alder reaction of butadiene with ethylene. The reaction is catalyzed by a transition metal complex, typically palladium or nickel, and yields a mixture of isomers, including the 1,4 and 1,5 isomers. The isomers can be separated by distillation or chromatography, with the 1,4 isomer being the most commonly used.
Scientific Research Applications
1,4-Cyclooctadiene is widely used as a ligand for transition metal catalysts, particularly in the field of organometallic chemistry. The this compound ligand is highly versatile and can form stable complexes with a wide range of metal ions, including palladium, platinum, rhodium, and ruthenium. These complexes are used in a variety of catalytic reactions, including hydrogenation, cross-coupling, and olefin metathesis.
properties
CAS RN |
16327-22-3 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(1Z,4Z)-cycloocta-1,4-diene |
InChI |
InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,5,7H,3-4,6,8H2/b2-1-,7-5- |
InChI Key |
DNZZPKYSGRTNGK-PQZOIKATSA-N |
Isomeric SMILES |
C1C/C=C\C/C=C\C1 |
SMILES |
C1CC=CCC=CC1 |
Canonical SMILES |
C1CC=CCC=CC1 |
Other CAS RN |
16327-22-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



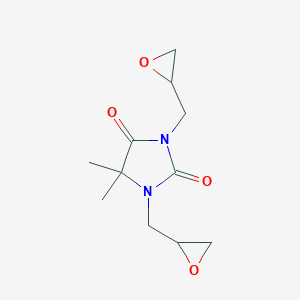
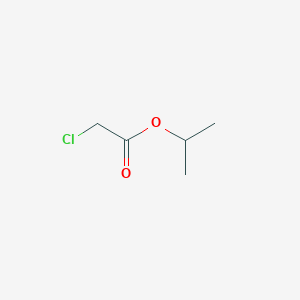
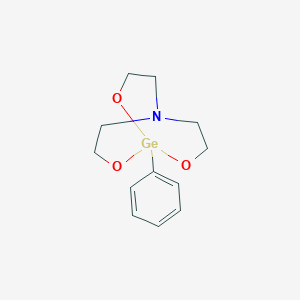



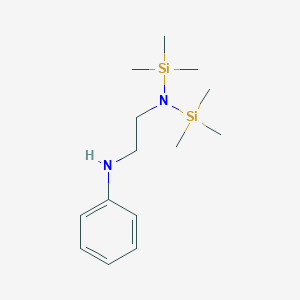
![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)

![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)


